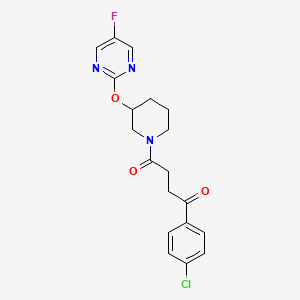
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and fluoropyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, reaction efficiency, and the management of by-products.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its therapeutic potential, possibly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds that have piperidine, chlorophenyl, and fluoropyrimidinyl groups.
1-(4-Chlorophenyl)-4-(3-(pyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-diol: Contains a hydroxyl group instead of a ketone, potentially altering its chemical properties.
Uniqueness
The presence of the fluoropyrimidinyl group in this compound may confer unique properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c20-14-5-3-13(4-6-14)17(25)7-8-18(26)24-9-1-2-16(12-24)27-19-22-10-15(21)11-23-19/h3-6,10-11,16H,1-2,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRZUYIBMQBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














